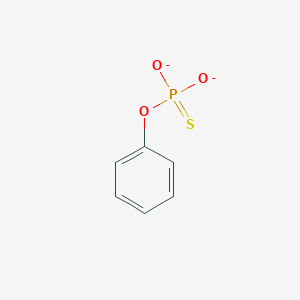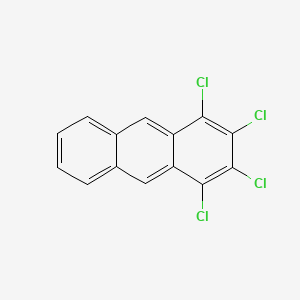
1,2,3,4-Tetrachloroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloroanthracene is a polycyclic aromatic hydrocarbon with the chemical formula C14H6Cl4 It is a derivative of anthracene, where four chlorine atoms are substituted at the 1, 2, 3, and 4 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloroanthracene can be synthesized through several methods. One common approach involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the anthracene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the chlorination of anthracene in a controlled environment, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroanthraquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Tetrachloroanthraquinone.
Reduction: Dichloroanthracene derivatives.
Substitution: Hydroxy or amino-substituted anthracene derivatives.
Scientific Research Applications
1,2,3,4-Tetrachloroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chlorinated aromatic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachloroanthracene involves its interaction with molecular targets through its aromatic and chlorinated structure. The compound can intercalate into nucleic acids, disrupting DNA replication and transcription processes. Additionally, its chlorinated nature allows it to participate in electron transfer reactions, influencing cellular redox states and potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns but different aromatic ring structure.
2,3,6,7-Tetrachloroanthracene: Another chlorinated anthracene derivative with chlorine atoms at different positions.
Tetrachlorodibenzodioxin: A chlorinated dioxin with a similar toxicological profile.
Uniqueness
1,2,3,4-Tetrachloroanthracene is unique due to its specific chlorination pattern on the anthracene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
25283-02-7 |
|---|---|
Molecular Formula |
C14H6Cl4 |
Molecular Weight |
316.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
InChI Key |
GGOFJXABVRZLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


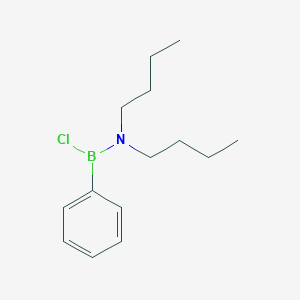
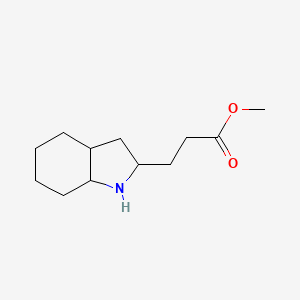


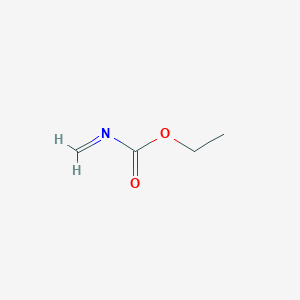
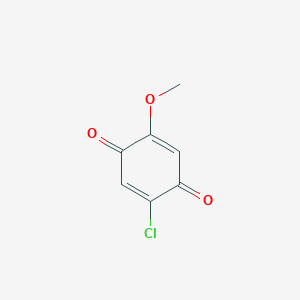
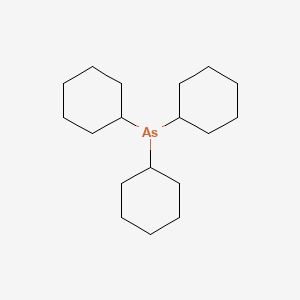
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
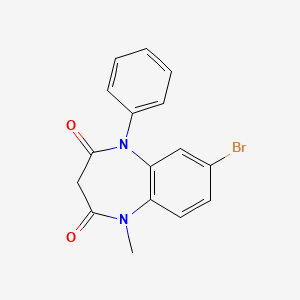
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
